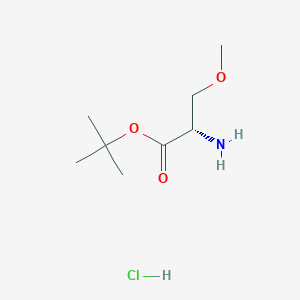

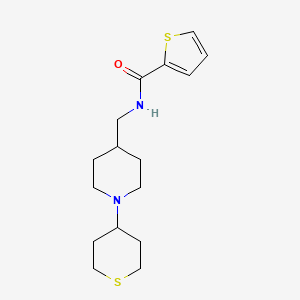

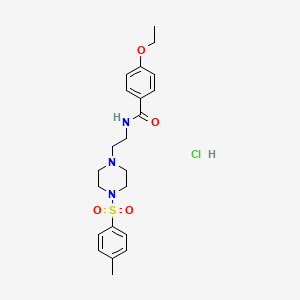

![molecular formula C20H13ClN2O2S2 B2423491 5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 325987-30-2](/img/structure/B2423491.png)

5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is also known as Rivaroxaban . It is an orally active direct factor Xa (FXa) inhibitor drug developed by Bayer and approved by the United States Food and Drug Administration (USFDA) during July 2011 under the trade name of Xarelto .

Synthesis Analysis

The synthesis of Rivaroxaban involves several steps. The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline. This is followed by the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis

The molecular structure of Rivaroxaban has been elucidated through X-ray crystallography. The X-ray crystal structure of Rivaroxaban in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rivaroxaban include condensation reactions and reduction reactions. The condensation of morpholin-3-one with fluoro nitrobenzene using sodium hydride as a base results in nitro morpholinone. The nitro group of nitro morpholinone is then reduced using palladium on carbon (Pd–C) and hydrogen in tetrahydrofuran (THF) to achieve 4-(4-aminophenyl)-3-morpholinone .Physical And Chemical Properties Analysis

Rivaroxaban is a compound with the molecular formula C19H18ClN3O5S and a molecular weight of 435.88 . It contains not less than 98.0% and not more than 102.0% of Rivaroxaban, calculated on the anhydrous basis .Aplicaciones Científicas De Investigación

Inhibidor del Factor Xa de la Coagulación Sanguínea

El compuesto actúa como un inhibidor del factor Xa de la coagulación sanguínea . Puede utilizarse como medio de profilaxis y/o tratamiento de trastornos tromboembólicos .

Tratamiento del Infarto de Miocardio

Este compuesto puede utilizarse en el tratamiento del infarto de miocardio . El infarto de miocardio, también conocido como ataque cardíaco, ocurre cuando el flujo sanguíneo disminuye o se detiene a una parte del corazón, causando daño al músculo cardíaco .

Tratamiento de la Angina de Pecho

La angina de pecho, incluida la angina inestable, puede tratarse con este compuesto . La angina es un tipo de dolor en el pecho causado por una reducción del flujo sanguíneo al corazón .

Prevención de Reoclusiones y Restenosis

El compuesto puede utilizarse para prevenir reoclusiones y restenosis después de la angioplastia o el bypass aortocoronario . Estas son complicaciones comunes de los procedimientos para abrir las arterias bloqueadas .

Tratamiento del Accidente Cerebrovascular y los Ataques Isquémicos Transitorios

El accidente cerebrovascular y los ataques isquémicos transitorios pueden tratarse con este compuesto . Estas condiciones ocurren cuando el suministro de sangre a una parte de su cerebro se interrumpe o reduce, evitando que el tejido cerebral obtenga oxígeno y nutrientes .

Tratamiento de las Enfermedades Arteriales Periféricas

Las enfermedades arteriales periféricas pueden tratarse con este compuesto . Estas enfermedades son problemas circulatorios comunes en los que las arterias estrechas reducen el flujo sanguíneo a sus extremidades .

Tratamiento de la Embolia Pulmonar

La embolia pulmonar, una condición en la que una o más arterias en los pulmones se bloquean por un coágulo de sangre, puede tratarse con este compuesto .

Tratamiento de la Trombosis Venosa Profunda

La trombosis venosa profunda, un coágulo de sangre en una vena profunda, generalmente en la pierna, puede tratarse con este compuesto .

Mecanismo De Acción

Target of Action

The primary target of 5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is Coagulation Factor X . This enzyme plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of Factor Xa disrupts this cascade, preventing the formation of blood clots.

Mode of Action

The compound acts as an inhibitor of Factor Xa . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This interaction disrupts the function of Factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade.

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency

Result of Action

The inhibition of Factor Xa by the compound prevents the formation of blood clots, reducing the risk of thromboembolic events . This makes it a potential candidate for the prevention and treatment of conditions such as deep vein thrombosis and pulmonary embolism.

Safety and Hazards

The synthesis of Rivaroxaban avoids the use of hazardous chemicals, critical operations, and tedious work-ups. Potential impurities arise during the reaction at various stages and carry-over impurities from starting materials are controlled selectively by designing reaction conditions and tuning the crystallization parameters .

Análisis Bioquímico

Biochemical Properties

The compound interacts with the blood coagulation factor Xa, acting as an inhibitor . This interaction plays a crucial role in its biochemical reactions, affecting the coagulation cascade that leads to blood clotting.

Cellular Effects

5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide influences cell function by inhibiting factor Xa in the coagulation cascade. This impacts cell signaling pathways related to coagulation and can affect gene expression related to these pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to factor Xa, inhibiting its activity. This prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

Current studies focus on its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the coagulation cascade, a complex metabolic pathway. It interacts with factor Xa, a key enzyme in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. Current studies are investigating its interactions with transporters or binding proteins and its effects on localization or accumulation .

Subcellular Localization

Studies are examining any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2S2/c21-18-11-10-17(27-18)19(24)23-20-22-16(12-26-20)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBAVKPUOWRCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

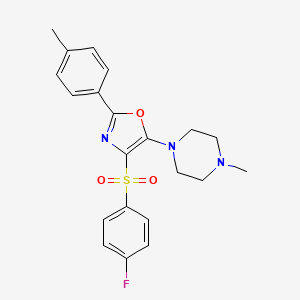

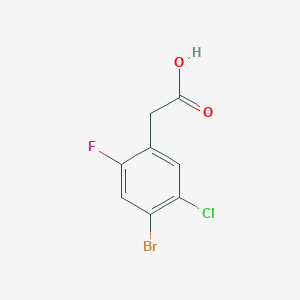

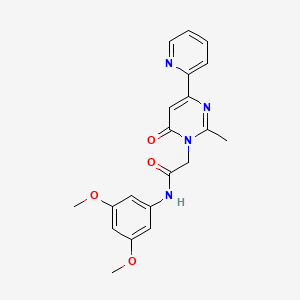

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2423409.png)

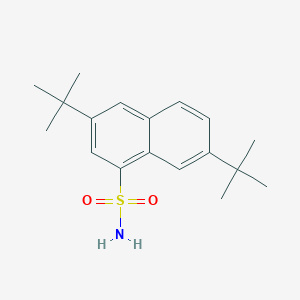

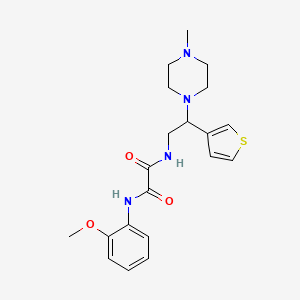

![4-(2-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2423415.png)

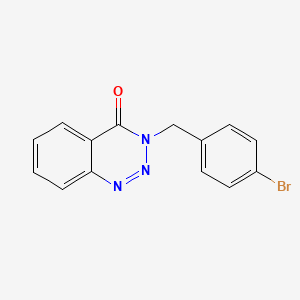

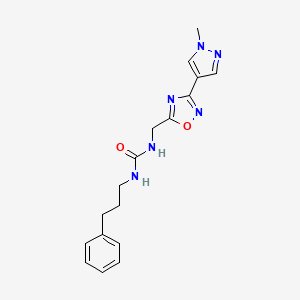

![2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423417.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)